

# GPR35 Modulation of YAP/TAZ Activity: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: GPR35 agonist 1

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This guide provides a comprehensive comparison of the effects of G-protein coupled receptor 35 (GPR35) agonists and antagonists on the activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), key regulators of cell proliferation and organ size. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the GPR35-YAP/TAZ signaling axis.

Recent studies have illuminated a nuanced relationship where GPR35 appears to promote YAP/TAZ activity through a constitutive, agonist-independent mechanism. This guide synthesizes the available experimental data to clarify the distinct roles of GPR35 agonists and antagonists in modulating this pathway.

## Agonist vs. Antagonist Effects on YAP/TAZ Activity: A Data-Driven Comparison

Experimental evidence suggests that GPR35's influence on YAP/TAZ activity is not a simple on/off switch controlled by agonist binding. Instead, GPR35 exhibits a basal level of activity that promotes YAP/TAZ signaling.

A key study in colorectal cancer cells demonstrated that overexpression of GPR35 leads to increased expression of YAP/TAZ target genes, an effect that is curbed by the GPR35

antagonist CID-2745687.[1][2] Intriguingly, treatment with GPR35 agonists like zaprinast or pamoic acid did not further enhance the expression of these target genes.[1] However, these agonists were able to counteract the inhibitory effect of the antagonist CID-2745687.[1][3]

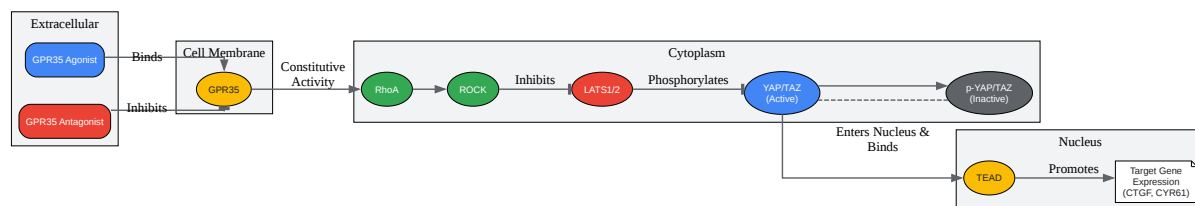
This suggests that while GPR35 agonists may not directly activate the YAP/TAZ pathway, they can compete with antagonists, thereby restoring the constitutive signaling of the receptor. The primary mechanism by which GPR35 promotes YAP/TAZ activity is believed to be partially mediated through the Rho-GTPase pathway.[1][2]

#### Summary of Quantitative Data:

Treatment	Effect on YAP/TAZ Target Gene Expression (e.g., CTGF, CYR61)	Effect on YAP Phosphorylation	Key Findings
GPR35 Agonist (e.g., Zaprinast, Pamoic Acid)	No significant increase in expression levels.[1]	Not directly shown to decrease phosphorylation beyond basal levels.	Agonists do not appear to further stimulate GPR35-mediated YAP/TAZ activity but can ameliorate the inhibitory effects of antagonists.[1][3]
GPR35 Antagonist (e.g., CID-2745687)	Dose-dependent decrease in expression levels in GPR35-overexpressing cells.[1]	Increased YAP phosphorylation, indicating YAP inactivation.[1]	Antagonists effectively inhibit the constitutive, pro-YAP/TAZ activity of GPR35.[1][2]

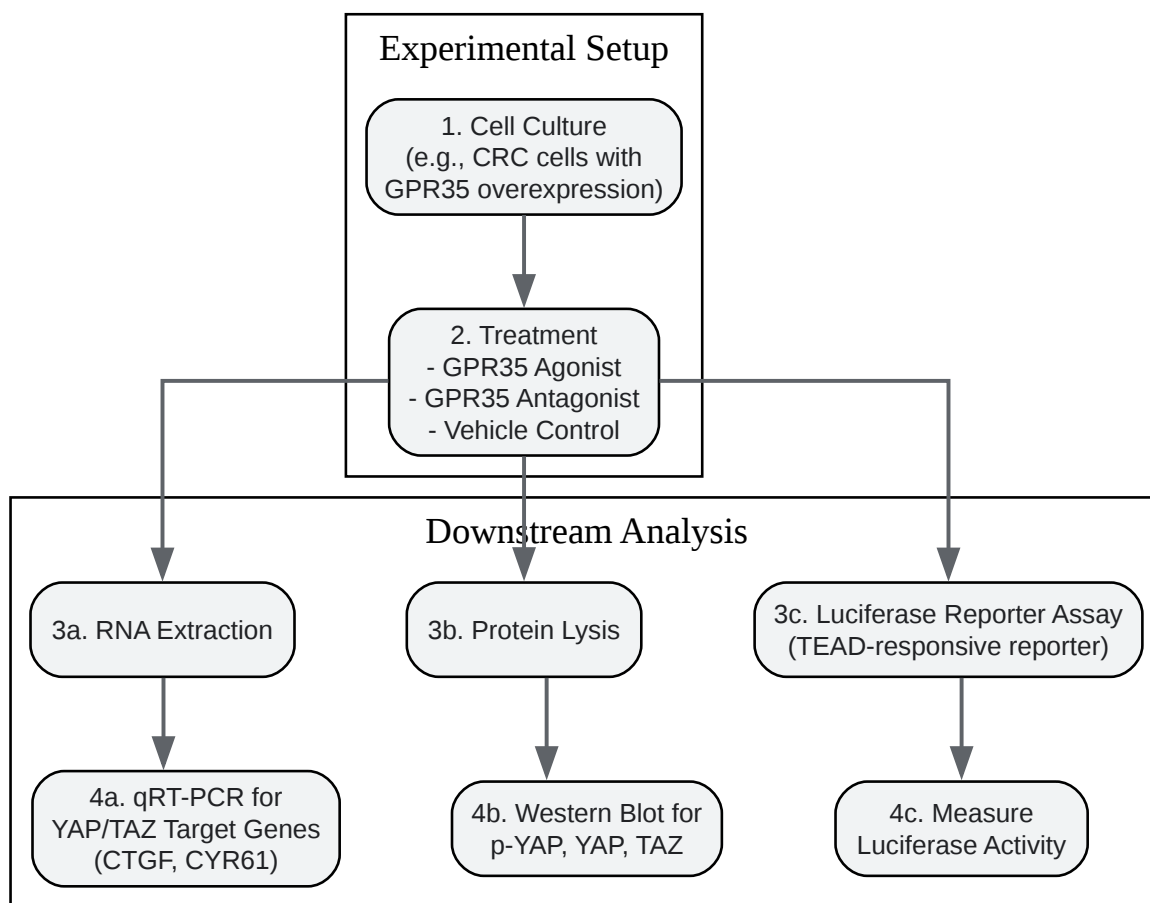
## Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the GPR35-YAP/TAZ axis, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its investigation.



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### GPR35-YAP/TAZ Signaling Pathway



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### Experimental Workflow for GPR35-YAP/TAZ Studies

## Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess YAP/TAZ activity in the context of GPR35 modulation. Researchers should optimize these protocols for their specific cell lines and reagents.

### Western Blot for YAP/TAZ Phosphorylation

This protocol is for detecting changes in the phosphorylation status of YAP, a key indicator of its activity.

- Cell Lysis:

- After treatment with GPR35 agonist or antagonist, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
  - Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Visualize bands using an enhanced chemiluminescence (ECL) detection system.

## Quantitative Real-Time PCR (qRT-PCR) for YAP/TAZ Target Genes

This method quantifies the mRNA expression of YAP/TAZ target genes, such as CTGF and CYR61, as a readout of YAP/TAZ transcriptional activity.

- RNA Extraction and cDNA Synthesis:
  - Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
  - Assess RNA quality and quantity using a spectrophotometer.
  - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qRT-PCR:
  - Prepare the qRT-PCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., ACTB).
  - Perform the qRT-PCR reaction in a real-time PCR system.
  - Analyze the data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression.<sup>[1]</sup>

## TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

- Transfection:
  - Seed cells in a 24-well plate.
  - Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
- Treatment and Lysis:
  - 24 hours post-transfection, treat the cells with GPR35 agonist, antagonist, or vehicle control for the desired duration.
  - Wash cells with PBS and lyse them using passive lysis buffer.

- Luciferase Measurement:
  - Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

## Conclusion

The evidence to date points to a model where GPR35 tonically promotes YAP/TAZ activity in an agonist-independent manner. Consequently, GPR35 antagonists are effective at dampening this signaling axis. While GPR35 agonists do not appear to be direct activators of YAP/TAZ, their ability to compete with antagonists suggests a role in modulating the overall activity of the receptor. These findings have significant implications for the development of therapeutic strategies targeting GPR35 in diseases characterized by YAP/TAZ dysregulation, such as certain cancers. Further research is warranted to fully elucidate the molecular mechanisms underlying the constitutive activity of GPR35 and its interplay with various ligands in different cellular contexts.

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## References

- 1. GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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